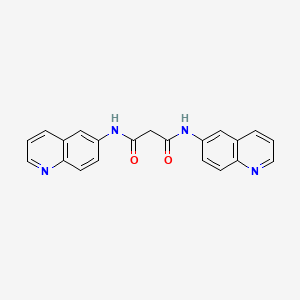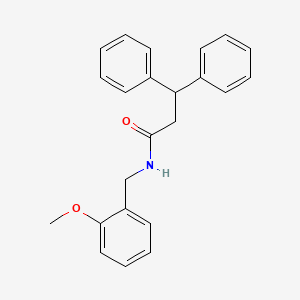![molecular formula C21H24N2O3 B5223330 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)
4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, also known as BOPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPB is a synthetic compound that belongs to the class of benzamide derivatives. It has a molecular formula of C24H28N2O3 and a molecular weight of 392.49 g/mol.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the activity of the enzyme AKT, which is known to be overexpressed in many types of cancer cells. It also inhibits the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has also been shown to have antioxidant properties, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of using 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide. One area of research is to investigate its potential use as a cancer treatment in vivo. More research is also needed to fully understand the mechanism of action of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide and its potential side effects. Additionally, 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide could be modified to improve its solubility and bioavailability, which would make it easier to administer in vivo. Overall, 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has the potential to be a valuable tool in scientific research and a promising candidate for cancer treatment.
Métodos De Síntesis
The synthesis of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide involves a series of chemical reactions that require specialized knowledge and equipment. The most commonly used method for synthesizing 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is the condensation reaction between 4-(2-oxo-1-pyrrolidinyl)benzoic acid and 4-butoxyaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to have potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis (programmed cell death) in cancer cells. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
4-butoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-15-26-19-12-6-16(7-13-19)21(25)22-17-8-10-18(11-9-17)23-14-4-5-20(23)24/h6-13H,2-5,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKGWEIOAXDSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)
![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5223276.png)
![N-(4-chlorophenyl)-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea](/img/structure/B5223299.png)
![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
![[(3-nitrophenyl)(phenyl)methyl]formamide](/img/structure/B5223317.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5223321.png)

![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)